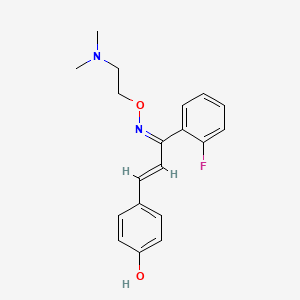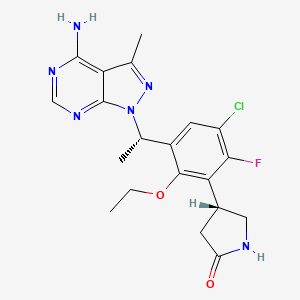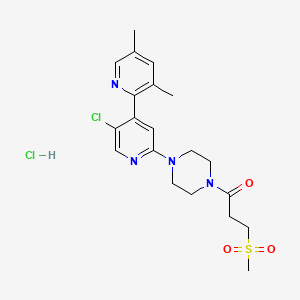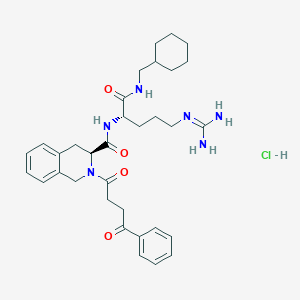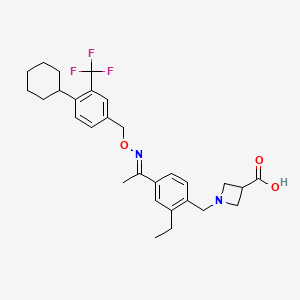
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
概要
説明
Molecular Structure Analysis
The molecular structure of similar compounds like “6-Bromo-1-isopropyl-2-methyl-1H-benzimidazole” consists of a benzimidazole core with a bromine atom at the 6th position and isopropyl and methyl groups attached . The exact molecular structure of “methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate” would likely be similar, with an indazole core instead of benzimidazole.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can include oxidations, aminations, halogenations, and various C–C bond formations . Protodeboronation, a reaction involving the removal of a boron group, is one such reaction that has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact molecular structure. For instance, “6-Bromo-1-isopropyl-2-methyl-1H-benzimidazole” has a molecular formula of C11H13BrN2, an average mass of 253.138 Da, and a monoisotopic mass of 252.026199 Da .科学的研究の応用
Regiospecific Synthesis
- A study by Dandu et al. (2007) reported a regiospecific approach to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, highlighting the compound's role in specific chemical syntheses (Dandu, Tao, Josef, Bacon, & Hudkins, 2007).
Antibacterial Activity
- Brahmeshwari et al. (2014) synthesized substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles from bromo-1H-indazoles and evaluated their antibacterial activity, demonstrating the compound's potential in creating new antibacterial agents (Brahmeshwari, Bhaskar, & Kumaraswamy, 2014).
Drug Development
- In a study by El’chaninov et al. (2018), N-methylation of 5-nitro-1H-indazole and subsequent reactions led to the creation of various compounds, indicating its use in developing novel pharmaceuticals (El’chaninov, Aleksandrov, & Stepanov, 2018).
- Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showing the applicability of related compounds in medicinal chemistry (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Spectroscopic Characterization
- Anuradha et al. (2014) detailed the synthesis and spectroscopic characterization of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, contributing to the understanding of structural properties (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
作用機序
Target of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other nitrogen-containing heterocycles . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected . These could include pathways related to cell growth and proliferation, inflammation, and cellular stress responses.
Result of Action
Based on the biological activities of similar compounds, it is likely that the compound could have effects on cell growth and proliferation, inflammation, and cellular stress responses .
特性
IUPAC Name |
methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPGLSNRZLQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

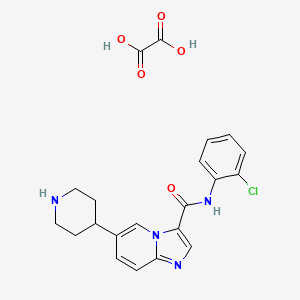
![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
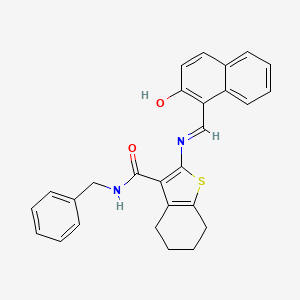
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)

![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)
